C-Reactive protein (174-185)

Description

Overview of C-Reactive Protein (CRP) in Innate Immunity and Acute Phase Response

C-Reactive Protein (CRP) is a foundational element of the innate immune response, acting as a pattern recognition molecule. frontiersin.orgtandfonline.com It identifies and binds to phosphocholine (B91661), a substance present on the surface of many bacteria and fungi, as well as on damaged human cells. wikipedia.org This binding action triggers a cascade of immune responses. One of its primary functions is the activation of the complement system, a complex network of proteins that helps to eliminate pathogens. wikipedia.orgtandfonline.com CRP also acts as an opsonin, marking invaders for destruction by phagocytic cells like macrophages. frontiersin.orgassaygenie.com

The concentration of CRP in the blood can increase by as much as 10,000-fold during the acute phase of an inflammatory response, which is typically initiated by tissue injury, infection, or other inflammatory conditions. wikipedia.org This rapid and significant increase is primarily stimulated by pro-inflammatory cytokines, particularly interleukin-6 (IL-6), which is released by macrophages and T-cells. wikipedia.orgfrontiersin.org The level of CRP can rise within hours of an inflammatory stimulus and falls quickly as the inflammation subsides, making it a widely used clinical marker for monitoring inflammatory states. wikipedia.orgtandfonline.com

Historical Context of C-Reactive Protein (CRP) Research

The discovery of C-Reactive Protein dates back to 1930 by William S. Tillett and Thomas Francis, Jr., at the Rockefeller University. mdpi.comrucares.org They identified a substance in the serum of patients with acute pneumococcal pneumonia that reacted with the C-polysaccharide of the pneumococcus bacterium, hence the name "C-reactive protein". rucares.orgnih.gov Initially, it was believed to be an antibody, but further research revealed it to be a distinct protein. nih.gov

In the 1940s, Oswald T. Avery's laboratory confirmed that this reactive substance was indeed a protein. rucares.orgnih.gov A significant milestone was achieved in 1947 when Maclyn McCarty crystallized the protein, allowing for more detailed structural and functional studies. rucares.org For many years, CRP was primarily viewed as a passive marker of inflammation. nih.gov However, subsequent research has unveiled its active and complex role in the immune system. The elucidation of its pentameric structure, composed of five identical subunits, was a crucial step in understanding its function. nih.gov Research has also identified different conformational forms of CRP, such as the pentameric (pCRP) and monomeric (mCRP) forms, which exhibit distinct biological activities. frontiersin.orgfrontiersin.org

Rationale for Studying Peptide Fragments of C-Reactive Protein (CRP)

The investigation into peptide fragments of CRP stems from the understanding that the biological activities of the parent protein may be mediated by specific, smaller regions within its structure. It is known that native CRP can be cleaved by proteases released from neutrophils at sites of inflammation, generating biologically active peptides. frontiersin.orgaai.org Studying these fragments allows researchers to pinpoint the precise amino acid sequences responsible for particular functions, such as interacting with cellular receptors or modulating immune responses.

This targeted approach offers several advantages. Isolating active peptide fragments can lead to the development of more specific therapeutic agents with potentially fewer side effects than the whole protein. Furthermore, synthetic peptides are easier and more cost-effective to produce than large, complex proteins. By examining the effects of individual peptides, scientists can unravel the intricate mechanisms of CRP's diverse roles in both pro-inflammatory and anti-inflammatory processes. frontiersin.orgfrontiersin.org

Specific Focus on C-Reactive Protein (174-185) Peptide Fragment in Academic Research

The peptide fragment C-Reactive Protein (174-185), with the amino acid sequence Ile-Tyr-Leu-Gly-Gly-Pro-Phe-Ser-Pro-Asn-Val-Leu, has garnered significant attention in academic research. novoprolabs.com Studies have indicated that this dodecapeptide exhibits notable biological activities, particularly in the context of cancer immunology and inflammation. frontiersin.orgnovoprolabs.com

Research has shown that CRP (174-185) can enhance the tumor-killing ability of human monocytes and alveolar macrophages in laboratory settings, suggesting its potential as a biological response modifier in cancer therapy. novoprolabs.comfishersci.com When administered with liposomes in animal models, this peptide has demonstrated significant anti-tumor effects. frontiersin.org

Properties

Molecular Formula |

C62H93N13O16 |

|---|---|

Molecular Weight |

1276.5 g/mol |

IUPAC Name |

2-[[2-[[4-amino-2-[[1-[2-[[2-[[1-[2-[[2-[[2-[[2-[(2-amino-3-methylpentanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C62H93N13O16/c1-9-36(8)51(64)59(87)70-42(28-38-19-21-39(77)22-20-38)54(82)67-40(25-33(2)3)53(81)66-30-49(79)65-31-50(80)74-23-13-17-46(74)57(85)68-41(27-37-15-11-10-12-16-37)55(83)72-45(32-76)61(89)75-24-14-18-47(75)58(86)69-43(29-48(63)78)56(84)73-52(35(6)7)60(88)71-44(62(90)91)26-34(4)5/h10-12,15-16,19-22,33-36,40-47,51-52,76-77H,9,13-14,17-18,23-32,64H2,1-8H3,(H2,63,78)(H,65,79)(H,66,81)(H,67,82)(H,68,85)(H,69,86)(H,70,87)(H,71,88)(H,72,83)(H,73,84)(H,90,91) |

InChI Key |

KODGVWMUDZVVII-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)N |

Origin of Product |

United States |

Structural and Molecular Characterization of C Reactive Protein 174 185

Primary Sequence and Dodecapeptide Nature of C-Reactive Protein (174-185) (IYLGGPFSPNVL)

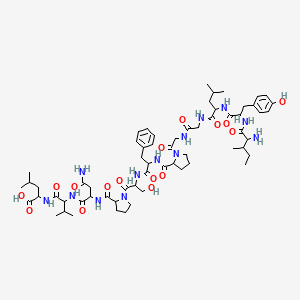

C-Reactive Protein (CRP) (174-185) is a specific fragment derived from the primary structure of the parent C-Reactive Protein. nih.gov It is classified as a dodecapeptide, meaning it is composed of a chain of twelve amino acids. nih.govnovoprolabs.com The specific primary sequence of this peptide is Isoleucyl-L-tyrosyl-L-leucyl-glycyl-glycyl-L-prolyl-L-phenylalanyl-L-seryl-L-prolyl-L-asparagyl-L-valyl-L-leucine. nih.gov This is commonly represented by the one-letter amino acid abbreviation: IYLGGPFSPNVL. nih.govnovoprolabs.comnih.govnovoprolabs.com

Detailed molecular information for this dodecapeptide is presented in the table below.

| Property | Value |

| Full Name | C-Reactive Protein (174-185) |

| Sequence (Single Letter) | IYLGGPFSPNVL |

| Sequence (Three Letter) | H-Ile-Tyr-Leu-Gly-Gly-Pro-Phe-Ser-Pro-Asn-Val-Leu-OH |

| Molecular Formula | C₆₂H₉₃N₁₃O₁₆ |

| Molecular Weight | 1276.5 g/mol |

| Number of Amino Acids | 12 |

Data sourced from PubChem CID 71308684 and NovoPro Bioscience Inc. novoprolabs.comnih.gov

Context within the Parent C-Reactive Protein (CRP) Structure

The parent C-Reactive Protein exists in two major conformational isoforms: a pentameric form (pCRP) and a monomeric form (mCRP). nih.govmdpi.com The pCRP is the native form that circulates in the blood and is composed of five identical, non-covalently bound subunits arranged in a cyclic, pentagonal structure. nih.govproteopedia.org This form is generally considered to have weak anti-inflammatory properties. nih.govfrontiersin.org

Under certain conditions, such as at sites of inflammation, the pentameric structure can undergo a non-proteolytic dissociation into its five constituent subunits, resulting in the monomeric CRP (mCRP) isoform. nih.govnih.govmdpi.com This dissociation process is a critical aspect of CRP's biological function, as mCRP exhibits potent pro-inflammatory activities that are distinct from its pentameric precursor. nih.govimrpress.com The conversion from pCRP to mCRP exposes new epitopes and functional sites that were previously hidden within the pentameric structure. nih.govplos.org The C-Reactive Protein (174-185) fragment is a linear sequence derived from one of these individual monomeric subunits. nih.gov While the circulating pCRP is soluble, mCRP is less soluble and is often found associated with cell membranes and tissues at sites of inflammation. frontiersin.orgimrpress.com

Each monomeric subunit of human C-Reactive Protein is a single polypeptide chain consisting of 206 amino acid residues. proteopedia.org The C-Reactive Protein (174-185) fragment, therefore, represents a specific segment located towards the C-terminal end of the full-length monomer. The structure of the CRP subunit is characterized by a "lectin fold," which consists of a two-layered beta-sheet. proteopedia.org Research into the folding pathway of the CRP subunit has indicated that a helical structure is formed by amino acids 168-176. researchgate.net This helix directly precedes and partially overlaps with the N-terminal portion of the 174-185 sequence, suggesting the fragment begins in or immediately following this helical region. researchgate.net The full dissociation of the pCRP into mCRP is necessary to fully expose regions of the monomer, like the 174-185 segment, allowing them to interact with other molecules. plos.org

Biological Activities and Functional Mechanisms of C Reactive Protein 174 185

Immunomodulatory Roles and Cellular Interactions

The peptide CRP (174-185) plays a significant role in modulating the inflammatory response by interacting with various immune cells. Its functions are often distinct from the native pentameric CRP (pCRP) and the monomeric CRP (mCRP). Research indicates that peptides derived from CRP, including the 174-185 fragment, can be generated at inflammatory sites and contribute to the regulation of leukocyte infiltration. aai.orgnih.gov

Effects on Neutrophil Function

CRP (174-185) has been shown to exert several inhibitory and modulatory effects on neutrophil functions, which are critical for their role in the innate immune response.

Studies have demonstrated that the synthetic CRP peptide 174-185 can inhibit the chemotactic response of neutrophils. aai.orgnih.govoup.com This inhibition has been observed in response to various chemoattractants, including interleukin-8 (IL-8) and the bacterial chemotactic peptide FMLP-phenylalanine (FMLPP). aai.orgnih.gov This suggests that CRP (174-185) can act as a regulator of neutrophil migration to sites of inflammation. aai.orgnih.gov

The C-reactive protein peptide 174-185 has been found to diminish the expression of L-selectin on the surface of neutrophils. nih.govcapes.gov.brnih.gov This effect is due to the cleavage and shedding of the L-selectin molecule from the cell surface. nih.govcapes.gov.br By downregulating L-selectin, CRP (174-185) impairs the initial tethering and rolling of neutrophils on the endothelium, a critical step in their extravasation to inflamed tissues. nih.govnih.govchanrejournals.com This action is specific and does not appear to affect the expression of other surface molecules like CD11b and CD45, nor does it induce granule enzyme release. nih.govcapes.gov.br

A direct consequence of L-selectin shedding induced by CRP (174-185) is the attenuation of neutrophil adhesion to endothelial cells. nih.govcapes.gov.brnih.gov Research has shown that this peptide, along with native CRP and another peptide (201-206), can reduce the attachment of human neutrophils to activated human coronary artery and pulmonary microvascular endothelial cells. nih.govcapes.gov.br This inhibitory effect on adhesion suggests that CRP (174-185) may serve as a mechanism to limit or attenuate the inflammatory response by reducing neutrophil accumulation at inflammatory sites. nih.govnih.govchanrejournals.com

While CRP (174-185) inhibits chemotaxis, it does not appear to alter the specific binding of chemoattractants like IL-8 to their receptors. aai.orgnih.gov Instead, its modulatory effects are exerted at the level of intracellular signaling. aai.orgnih.gov Interestingly, while inhibiting migration, CRP has been shown to augment both IL-8- and FMLPP-induced mitogen-activated protein kinase (MAPK), specifically extracellular signal-regulated kinase-2 (ERK-2), activity. aai.orgnih.gov Furthermore, at concentrations seen during the acute phase of inflammation, CRP can increase both agonist-induced and non-induced phosphatidylinositol-3 kinase (PI-3K) activity. aai.orgnih.gov This suggests that CRP (174-185) influences neutrophil responses through a distinct signaling pathway, uncoupling migration from other activation events. aai.org In contrast to the modified monomeric CRP (mCRP), the peptide CRP (174-185) has been reported to not affect neutrophil apoptosis. researchgate.net

Effects on Monocyte and Macrophage Function

The peptide CRP (174-185) has been identified as a macrophage-activating peptide. aai.org Research suggests that this peptide fragment can enhance the tumoricidal activity of monocytic cells. nih.gov Furthermore, studies using CRP complexed with lipids, which may involve the generation of active peptides, have shown increased infiltration of MAC 1+ cells (now known as Complement-receptor 3 positive cells) into affected tissues in murine models. frontiersin.org This suggests a role for CRP-derived peptides in stimulating the directed migration of monocytes and macrophages. frontiersin.org Additionally, CRP has been found to influence the secretion of cytokines such as interleukin-1 (IL-1) and tumor necrosis factor (TNF) from normal human monocytes and alveolar macrophages. frontiersin.org

Interactive Data Table: Effects of C-Reactive Protein (174-185) on Neutrophil Function

| Function | Effect of CRP (174-185) | Key Findings | References |

| Chemotaxis | Inhibition | Inhibits neutrophil migration towards IL-8 and FMLPP. | aai.org, nih.gov, oup.com |

| L-Selectin (CD62L) Expression | Downregulation | Induces shedding of L-selectin from the neutrophil surface. | nih.gov, capes.gov.br, nih.gov |

| Adhesion to Endothelial Cells | Attenuation | Reduces attachment of neutrophils to activated endothelial cells. | nih.gov, capes.gov.br, nih.gov |

| Apoptosis | No Effect | Does not delay or induce neutrophil apoptosis. | researchgate.net |

| Intracellular Signaling | Modulation | Augments MAPK (ERK-2) and PI-3K activity. | aai.org, nih.gov |

Characterization as a Macrophage-Activating Peptide

The peptide CRP (174-185) has been characterized as a macrophage-activating peptide. bachem.com This is based on its ability to stimulate various functions of these immune cells, which are critical for host defense and inflammation. The activation of macrophages by this peptide suggests its potential role in mediating the anti-tumor effects of the native C-reactive protein. nih.gov

Enhancement of Tumoricidal Activity in Human Monocytes and Alveolar Macrophages in vitro

Studies have demonstrated that CRP (174-185) significantly enhances the tumoricidal activity of human monocytes and alveolar macrophages in laboratory settings. bachem.comvwr.comfishersci.comhongtide.comtargetmol.com This suggests that the peptide may act as a biological response modifier, capable of augmenting the innate immune system's ability to combat cancer. bachem.comvwr.comfishersci.comhongtide.com The anti-tumor effects of CRP have been observed in animal models, and the activity of the 174-185 fragment mirrors these effects. bachem.comvwr.comfishersci.comhongtide.comtargetmol.com When administered with liposomes in murine tumor models, the peptide has shown significant anti-tumor effects. frontiersin.org

Promotion of Monocyte Migration

The full C-reactive protein has been shown to promote monocyte migration. medchemexpress.commedchemexpress.com Specifically, CRP can stimulate adipocytes to produce CXCL7, a chemokine that attracts monocytes. medchemexpress.commedchemexpress.com While direct studies on the 174-185 fragment's specific role in monocyte migration are less detailed, the broader functions of CRP often involve the recruitment of immune cells to sites of inflammation or disease. nih.govnih.gov The migration of monocytes is a crucial step in the inflammatory response and the subsequent differentiation into macrophages. biomolther.org

Influence on Reactive Oxygen and Nitrogen Species Production in Macrophages

Active forms of C-reactive protein have been found to increase the production of reactive oxygen and nitrogen species in macrophages. nih.gov While pentameric CRP (pCRP) has been shown to inhibit nitric oxide synthase (NOS) production in macrophages stimulated with lipopolysaccharide (LPS), monomeric CRP (mCRP) had no effect. binasss.sa.cr This indicates a nuanced role for different forms of CRP in modulating these highly reactive molecules, which are essential for killing pathogens and tumor cells but can also contribute to tissue damage.

Modulation of Soluble Interleukin-6 Receptor (sIL-6R) Production and Shedding

Stimulation of sIL-6R Release by Human Neutrophils

C-reactive protein has been identified as a physiological activator of soluble Interleukin-6 receptor (sIL-6R) shedding from human neutrophils. nih.govnih.govresearchgate.net This process results in a threefold increase in the production of sIL-6R. nih.govnih.govresearchgate.net The release of sIL-6R is a rapid event, with maximal levels occurring after 30 to 60 minutes of exposure to CRP. nih.govnih.gov This shedding is believed to occur through proteolytic cleavage of the membrane-bound IL-6R. nih.govnih.gov The peptide fragment CRP (174-185) mimics this effect of the native CRP molecule. nih.govnih.govresearchgate.net

Specificity of C-Reactive Protein (174-185) Compared to Other Peptide Fragments in sIL-6R Modulation

The stimulatory effect on sIL-6R release is specific to certain regions of the CRP molecule. Research has shown that peptides corresponding to amino acid residues 174-185 and 201-206 of native CRP effectively mimic the parent protein in augmenting sIL-6R production by human neutrophils. nih.govnih.govresearchgate.net In contrast, a peptide fragment corresponding to residues 77-82 had no such effect. nih.govnih.govresearchgate.net This specificity suggests that the ability of CRP to stimulate IL-6R shedding is mediated through particular binding motifs within the protein structure. nih.gov

Interactive Data Tables

Table 1: Biological Activities of C-Reactive Protein (174-185)

| Biological Activity | Cell Type(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Macrophage Activation | Macrophages | Characterized as an activating peptide. | bachem.comnih.gov |

| Tumoricidal Activity | Human Monocytes, Alveolar Macrophages | Significantly enhanced tumor-killing capabilities in vitro. | bachem.comvwr.comfishersci.comhongtide.comtargetmol.comfrontiersin.org |

| Monocyte Migration | Monocytes, Adipocytes | Promoted migration through chemokine production (as part of the larger CRP molecule). | medchemexpress.commedchemexpress.comnih.gov |

Table 2: Specificity of CRP Peptides on sIL-6R Release

| Peptide Fragment | Effect on sIL-6R Release from Neutrophils | Reference(s) |

|---|---|---|

| CRP (174-185) | Stimulated sIL-6R release | nih.govnih.govresearchgate.net |

| CRP (201-206) | Stimulated sIL-6R release | nih.govnih.govresearchgate.net |

Proposed Proteolytic Mechanisms for sIL-6R Shedding

The soluble interleukin-6 receptor (sIL-6R) is a key modulator of inflammatory responses, and its release from the cell surface is a tightly regulated process. The CRP peptide 174-185 has been shown to be a direct activator of sIL-6R production. nih.govnih.gov Studies on human neutrophils revealed that stimulation with the synthetic CRP peptide 174-185 mimics the effect of the full native CRP, promoting a significant increase in sIL-6R levels. nih.govnih.gov This effect corresponds with a loss of the membrane-bound form of the IL-6 receptor (IL-6R), which strongly suggests that the peptide induces proteolytic cleavage, or "shedding," of the receptor from the cell surface. nih.govnih.gov

The primary mechanism for this shedding is believed to be proteolytic, as opposed to being the result of differential mRNA splicing. nih.govnih.gov While proteases such as a disintegrin and metalloproteinase-10 (ADAM10) and ADAM17 are known to be primary mediators of IL-6R shedding, the pathway initiated by CRP (174-185) appears to be distinct. nih.govnih.govmdpi.com This is supported by findings that the metalloprotease inhibitor TAPI, which affects enzymes like ADAM17, had only a marginal impact on the CRP-mediated release of sIL-6R. nih.govnih.gov This indicates that the CRP peptide 174-185 activates a unique proteolytic shedding mechanism that is largely independent of the previously established pathways. nih.govnih.gov

Contributions to Anti-Tumor Responses

The CRP peptide 174-185, particularly when delivered via a liposomal carrier, has demonstrated notable anti-tumor activities in various preclinical settings.

Evidence of Anti-Tumor Effects in Preclinical Murine Models

Research has identified a dodecapeptide corresponding to residues 174-185 of C-Reactive Protein as having significant anti-tumor effects in murine models. nih.govfrontiersin.org These effects were observed in both primary and metastatic tumor models. nih.govfrontiersin.org A critical finding from these studies is that the anti-cancer activity of the peptide is dependent on its formulation. When administered alone, the peptide was ineffective; however, when encapsulated within liposomes, it demonstrated potent anti-tumor bioactivity. nih.govfrontiersin.org In a murine breast adenocarcinoma model, therapy with a modified form of CRP, of which the 174-185 peptide is a fragment, led to a significant reduction in tumor growth and observable necrosis at the tumor site. frontiersin.org

Inhibition of Metastasis in Murine Fibrosarcoma Models

The administration of the CRP (174-185) peptide encapsulated in liposomes has been shown to effectively inhibit lung metastasis in murine fibrosarcoma T241 models. nih.govfrontiersin.org In these studies, animals treated with the CRP-peptide/liposome formulation had significantly fewer and smaller lung metastases compared to control groups. nih.govnih.gov This anti-metastatic effect was a key outcome, with one study noting that all untreated animals succumbed to confluent pulmonary metastases within 40 days, a fate mitigated by the CRP-based therapy. frontiersin.org The findings underscore that the conformation and delivery of CRP and its fragments are critical factors in eliciting an anti-metastatic effect. nih.govfrontiersin.org

Role of C-Reactive Protein (174-185) in Enhancing Infiltration of MAC 1+ Cells at Tumor Sites

The mechanism behind the anti-metastatic action of the CRP (174-185) peptide involves the modulation of the tumor microenvironment. nih.govfrontiersin.org Specifically, studies investigating the inhibition of lung metastasis by the CRP-peptide/liposome formulation revealed an enhanced infiltration of MAC 1+ cells into the tumor sites in the lungs. nih.govfrontiersin.org MAC 1 is now identified as Complement-receptor 3 (CR3). nih.govfrontiersin.org A key observation was that the number of MAC 1+ cells in peripheral blood did not increase, suggesting that the therapy did not cause a systemic rise in these immune cells but rather stimulated their directed migration specifically to the site of the disease. nih.govfrontiersin.org

Synergistic Effects with Interleukin-2 (IL-2) in Tumor Suppression

The anti-tumor activity of the CRP (174-185) peptide can be further amplified through combination therapy. Research has shown that when the liposome-encapsulated peptide was administered in conjunction with Interleukin-2 (IL-2), a cytokine known to stimulate immune cells, the therapeutic outcome was significantly enhanced. nih.govfrontiersin.org This combination therapy resulted in augmented survival rates and, in some cases, the eradication of pulmonary metastases in a murine fibrosarcoma model. nih.govfrontiersin.org This suggests a synergistic relationship where the CRP peptide primes an immune response that is then potentiated by IL-2. nih.govfrontiersin.org

Context of Liposomal Encapsulation for Enhanced Bioactivity in Anti-Cancer Studies

A consistent and crucial theme in the anti-cancer research of CRP (174-185) is the requirement of liposomal encapsulation for its bioactivity. nih.govfrontiersin.org The peptide administered by itself was found to be ineffective in producing anti-tumor effects. nih.govfrontiersin.org Liposomes, which are microscopic vesicles composed of a lipid bilayer, serve as a delivery vehicle. For CRP studies, these have been prepared using a mixture of Phosphatidylcholine (PtC) and Phosphatidylserine (PtS). nih.gov Encapsulation is believed to be critical for the proper presentation or conversion of the peptide, possibly mimicking the way native CRP might be modified at inflammation sites to become biologically active. nih.govfrontiersin.org This delivery method was essential for inhibiting tumor growth and metastasis in the preclinical models studied. nih.govnih.gov

Data Tables

Table 1: Summary of Biological Activities of CRP (174-185) in Preclinical Models

| Activity | Model System | Key Findings | Citations |

|---|---|---|---|

| sIL-6R Shedding | Human Neutrophils | Induces proteolytic release of sIL-6R from the cell surface. | nih.gov, nih.gov |

| Anti-Tumor Effect | Murine Breast Adenocarcinoma | Reduced tumor growth when delivered via liposomes. | frontiersin.org |

| Inhibition of Metastasis | Murine Fibrosarcoma (T241) | Significantly fewer and smaller lung metastases with liposomal formulation. | nih.gov, frontiersin.org, nih.gov |

| Immune Cell Infiltration | Murine Fibrosarcoma (T241) | Enhanced directed migration of MAC 1+ cells to tumor sites in the lung. | nih.gov, frontiersin.org |

| Synergy with IL-2 | Murine Fibrosarcoma (T241) | Combination therapy augmented survival and eradicated pulmonary metastases. | nih.gov, frontiersin.org |

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| C-Reactive Protein (174-185) | CRP (174-185) |

| Interleukin-6 Receptor | IL-6R |

| Soluble Interleukin-6 Receptor | sIL-6R |

| A Disintegrin and Metalloproteinase-10 | ADAM10 |

| A Disintegrin and Metalloproteinase-17 | ADAM17 |

| Macrophage-1 antigen | MAC 1 |

| Complement receptor 3 | CR3 |

| Interleukin-2 | IL-2 |

| Phosphatidylcholine | PtC |

Signaling Pathway Modulation by C-Reactive Protein (174-185)

The peptide fragment C-Reactive Protein (174-185), derived from the full C-Reactive Protein (CRP), has been investigated for its role in modulating key intracellular signaling pathways involved in inflammation and cellular responses. While the parent CRP molecule has a wide range of effects, research has sought to delineate the specific activities of its constituent peptides.

Augmentation of Mitogen-Activated Protein Kinase (ERK2) Activity

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase 2 (ERK2), is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Research indicates that while the full native CRP protein can augment ERK2 activity induced by agents like Interleukin-8 (IL-8) and the bacterial peptide FMLP, the specific peptide CRP (174-185) does not appear to share this function in all contexts. aai.orgnih.gov

Studies on human neutrophils have shown that the monomeric form of CRP (mCRP) can trigger a transient activation of the ERK signaling pathway, which contributes to delaying apoptosis. researchgate.netnih.gov However, in the same studies, the peptide fragment CRP (174-185) failed to affect neutrophil apoptosis, suggesting it does not activate this specific anti-apoptotic signaling cascade. researchgate.netnih.gov This indicates a functional distinction between the different forms of CRP and its derived peptides. While the full-length and monomeric forms of CRP can influence ERK signaling, the isolated 174-185 peptide may have different or more nuanced roles. researchgate.netnih.govresearchgate.net

Table 1: Research Findings on C-Reactive Protein (174-185) and ERK2 Activity

| Form of CRP | Cell Type | Observed Effect on ERK Pathway | Outcome | Reference(s) |

| Full CRP Protein | Neutrophils | Augmented IL-8 and FMLPP-induced ERK2 activity. | Modulation of chemotactic response. | aai.org, nih.gov |

| Monomeric CRP (mCRP) | Neutrophils | Evoked transient activation of the ERK pathway. | Delayed apoptosis. | researchgate.net, nih.gov |

| Peptide (174-185) | Neutrophils | Failed to affect neutrophil apoptosis. | No activation of the ERK-mediated anti-apoptotic pathway was observed. | researchgate.net, nih.gov |

Impact on Phosphatidylinositol-3 Kinase (PI3K) Activity

The Phosphatidylinositol-3 Kinase (PI3K)/Akt pathway is another crucial intracellular signaling route that governs cell survival, growth, and inflammation. biomolther.org The full C-Reactive Protein has been shown to increase the activity of PI3K in both agonist-induced and non-induced states. aai.orgnih.gov Specifically, the monomeric form of CRP (mCRP) has been demonstrated to delay neutrophil apoptosis by concurrently activating the PI3K/Akt and ERK signaling pathways. researchgate.netnih.gov

In contrast, studies examining the direct effects of the CRP (174-185) peptide found that, similar to its lack of effect on the ERK pathway in the same context, it did not influence neutrophil apoptosis. researchgate.netnih.gov This suggests that the peptide does not independently trigger the PI3K/Akt survival pathway in neutrophils. researchgate.netnih.gov The activation of PI3K appears to be a function of the larger CRP structures (pentameric or monomeric) rather than the isolated 174-185 peptide fragment. aai.orgresearchgate.netmdpi.com

Table 2: Research Findings on C-Reactive Protein (174-185) and PI3K Activity

| Form of CRP | Cell Type | Observed Effect on PI3K Pathway | Outcome | Reference(s) |

| Full CRP Protein | Neutrophils | Increased agonist-induced and noninduced PI3K activity. | Regulation of leukocyte infiltration. | aai.org, nih.gov |

| Monomeric CRP (mCRP) | Neutrophils | Evoked transient activation of the PI3K/Akt pathway. | Delayed apoptosis. | researchgate.net, nih.gov, mdpi.com |

| Peptide (174-185) | Neutrophils | Failed to affect neutrophil apoptosis. | No activation of the PI3K-mediated anti-apoptotic pathway was observed. | researchgate.net, nih.gov |

Methodological Approaches in Researching C Reactive Protein 174 185

Peptide Synthesis Methodologies for C-Reactive Protein (174-185)

The synthesis of C-Reactive Protein (174-185) is typically achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The process begins with the attachment of the C-terminal amino acid to the resin. Subsequently, the N-α-protecting group of the attached amino acid is removed, and the next protected amino acid is coupled to the free amino group. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.

A common strategy in SPPS is the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group of the amino acids. The final step in the synthesis involves the cleavage of the peptide from the resin support and the simultaneous removal of any side-chain protecting groups. This is typically accomplished using a strong acid, most commonly trifluoroacetic acid (TFA). The crude peptide is then purified, often by high-performance liquid chromatography (HPLC), to yield the final product.

Considerations for Trifluoroacetic Acid (TFA) Salt Content and its Influence on Experimental Outcomes

Trifluoroacetic acid (TFA) is a crucial reagent in the final cleavage and deprotection step of solid-phase peptide synthesis. peptide.com As a result, the purified peptide is often isolated as a TFA salt. While effective for synthesis, residual TFA in the final peptide product can significantly impact biological assays.

The presence of TFA can introduce variability into experimental results. For instance, TFA has been shown to affect cell viability and proliferation in cellular assays. It can also alter the pH of experimental solutions, which can, in turn, affect cellular responses and protein function. Therefore, it is critical to consider the potential effects of TFA salt content when interpreting data from in vitro studies involving synthetic peptides like C-Reactive Protein (174-185). In sensitive assays, it may be necessary to perform a salt exchange procedure to replace the TFA counter-ion with a more biologically compatible one, such as acetate or hydrochloride.

In Vitro Cellular Assay Systems

A range of in vitro cellular assay systems are utilized to probe the biological activities of C-Reactive Protein (174-185). These assays provide valuable insights into the peptide's effects on various immune cells and their functions.

Neutrophil Chemotaxis Assays

Neutrophil chemotaxis, the directed migration of neutrophils towards a chemical stimulus, is a fundamental process in the inflammatory response. Assays to measure chemotaxis are employed to determine the effect of C-Reactive Protein (174-185) on this process. Studies have shown that synthetic peptides derived from C-Reactive Protein, including the 174-185 fragment, can inhibit the chemotaxis of polymorphonuclear neutrophils (PMNs) towards chemoattractants like interleukin-8 (IL-8) and N-formylmethionyl-leucyl-phenylalanine (fMLP). nih.gov This suggests a role for this peptide in regulating leukocyte infiltration at inflammatory sites. nih.gov

| Treatment | Chemoattractant | Neutrophil Migration (relative to control) |

| Control | IL-8 | 100% |

| CRP (174-185) | IL-8 | Inhibition Observed nih.gov |

| Control | fMLP | 100% |

| CRP (174-185) | fMLP | Inhibition Observed nih.gov |

L-Selectin Shedding and Expression Analysis via Flow Cytometry

L-selectin (CD62L) is a cell adhesion molecule expressed on the surface of leukocytes that plays a crucial role in their initial tethering and rolling along the vascular endothelium. The shedding of L-selectin from the cell surface is a key regulatory mechanism in the inflammatory cascade. Flow cytometry is a powerful technique used to quantify the expression of cell surface molecules like L-selectin.

Research has demonstrated that C-Reactive Protein and its derived peptides, including the 174-185 fragment, can induce the shedding of L-selectin from the surface of neutrophils. nih.gov This effect is activation-independent and leads to a downregulation of L-selectin expression. nih.gov The loss of L-selectin is due to its cleavage and release from the cell surface, which can be quantified by measuring the amount of soluble L-selectin in the cell supernatant. nih.gov This shedding mechanism is believed to be a way by which C-Reactive Protein can attenuate neutrophil adhesion to the endothelium and limit the inflammatory response. nih.gov One study found that 100 μg/ml of CRP (174-185) stimulated a 33 ± 6.2% reduction in the surface expression of the IL-6 receptor, a process that is mechanistically linked to L-selectin shedding. rupress.org

| Treatment | L-Selectin Expression (MFI) | Soluble L-Selectin (Concentration) |

| Control | High | Low |

| CRP (174-185) | Decreased nih.gov | Increased nih.gov |

Neutrophil-Endothelial Cell Adhesion Assays

The adhesion of neutrophils to the vascular endothelium is a critical step in their migration from the bloodstream into tissues during inflammation. In vitro assays that model this interaction are essential for understanding how substances like C-Reactive Protein (174-185) modulate this process. These assays typically involve co-culturing human neutrophils with a monolayer of human endothelial cells, such as human umbilical vein endothelial cells (HUVEC), that have been activated with an inflammatory stimulus like lipopolysaccharide (LPS).

Studies have shown that pre-incubation of neutrophils with C-Reactive Protein (174-185) attenuates their adhesion to activated endothelial cells. cloudfront.net This inhibitory effect is consistent with the peptide's ability to induce L-selectin shedding, as L-selectin is a key molecule in the initial stages of neutrophil adhesion. The inhibition of adhesion by CRP (174-185) was found to be weaker than that of the parent CRP protein. cloudfront.net

| Treatment of Neutrophils | Endothelial Cell Activation | Neutrophil Adhesion (relative to control) |

| Control | LPS | 100% |

| CRP (174-185) | LPS | Attenuated cloudfront.net |

Monocyte/Macrophage Tumoricidal Activity Assays

Monocytes and macrophages are key effector cells of the innate immune system with the ability to recognize and destroy tumor cells. Tumoricidal activity assays are performed to assess the capacity of these cells to kill cancer cells and to investigate the modulatory effects of substances like C-Reactive Protein (174-185). These assays often involve co-culturing monocytes or macrophages with radiolabeled tumor cells and measuring the release of the radiolabel as an indicator of tumor cell lysis.

It has been demonstrated that the C-Reactive Protein fragment (174-185) significantly enhances the tumoricidal activity of human monocytes and alveolar macrophages in vitro. ufmg.br This suggests that this peptide may act as a biological response modifier with potential applications in cancer immunotherapy. The enhanced tumoricidal activity is observed against various human tumor cell lines. nih.gov

| Effector Cells | Treatment | Target Tumor Cells | Tumoricidal Activity (% Cytotoxicity) |

| Human Monocytes | Control | Various Human Tumor Cell Lines | Baseline |

| Human Monocytes | CRP (174-185) | Various Human Tumor Cell Lines | Significantly Enhanced ufmg.brnih.gov |

| Human Alveolar Macrophages | Control | Various Human Tumor Cell Lines | Baseline |

| Human Alveolar Macrophages | CRP (174-185) | Various Human Tumor Cell Lines | Significantly Enhanced ufmg.br |

Studies on Soluble Interleukin-6 Receptor (sIL-6R) Production Measurement

Research into the function of C-Reactive Protein (CRP) and its fragments has identified a role for the peptide 174-185 in the regulation of inflammatory responses. Specifically, studies have focused on its ability to stimulate the production of soluble Interleukin-6 Receptor (sIL-6R).

One study demonstrated that the peptide corresponding to amino acid residues 174-185 of native CRP can mimic the effect of the full CRP molecule in activating a significant increase in sIL-6R production by human neutrophils. nih.govnih.gov In these experiments, neutrophils were stimulated with the (174-185)CRP peptide, and the subsequent release of sIL-6R was measured. The findings indicated that this specific peptide fragment is an effective agonist for sIL-6R production. nih.gov This release of sIL-6R is believed to occur through the proteolytic shedding of the membrane-bound IL-6R. nih.govnih.gov

The following table summarizes the findings from a study on the effect of CRP peptides on sIL-6R production by human neutrophils.

| Stimulant | Concentration | sIL-6R Release (pg/ml) |

| Control (Unstimulated) | - | Baseline |

| CRP | 50 μg/ml | 177.4 ± 6.5 |

| (174-185)CRP | Not specified | Effective augmentation |

| (201-206)CRP | Not specified | Effective augmentation |

| (77-82)CRP | Not specified | No effect |

Data sourced from studies on human neutrophils stimulated for 45 minutes. nih.gov

These findings highlight a novel relationship where CRP, through fragments like 174-185, can influence IL-6-mediated inflammatory events by promoting the formation of the sIL-6R/IL-6 complex. nih.govnih.gov

Investigation of Intracellular Signaling Pathways (e.g., MAP Kinase, PI3K Activity)

The intracellular signaling pathways engaged by C-Reactive Protein (CRP) are crucial to understanding its diverse biological effects. The full CRP molecule has been shown to activate intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/AKT pathways. nih.gov These pathways are fundamental in regulating cellular processes such as survival, proliferation, and inflammation. nih.gov

However, research into the specific effects of the CRP peptide (174-185) on these pathways has shown differing results depending on the cellular context and the form of CRP being studied. One study investigating neutrophil apoptosis found that while the monomeric form of CRP (mCRP) could delay apoptosis by activating the extracellular signal-regulated kinase (ERK) and PI3K/Akt signaling pathways, the native pentameric CRP and the peptide fragment (174-185) did not have the same effect. researchgate.net This suggests that the anti-apoptotic activity and the associated activation of the ERK and PI3K/Akt pathways are specific to the monomeric conformation of CRP and not its constituent peptide (174-185) in the context of neutrophil survival. researchgate.net

In Vivo Preclinical Model Systems

Utilization of Murine Models for Anti-Tumor and Anti-Metastatic Studies

The anti-tumor potential of the C-Reactive Protein (CRP) peptide (174-185) has been investigated using murine models. A significant finding from these studies is that the dodecapeptide of residues 174-185, with the sequence IYLGGPFSPNVL, demonstrated notable anti-tumor effects. nih.gov These effects were observed in both primary tumor and metastatic murine model systems. nih.gov

A crucial aspect of these studies was the method of administration. The (174-185) peptide was found to be effective when encapsulated in liposomes. nih.gov When the peptide was administered alone, it did not show the same anti-tumor efficacy. nih.gov This suggests that the liposomal delivery system is critical for the peptide's anti-cancer activity. In a murine fibrosarcoma T241 model, the CRP-peptide/liposome formulation was effective in inhibiting lung metastasis. nih.gov

Further research has indicated that the combination of liposome-encapsulated CRP or its active peptide fragment with interleukin-2 (IL-2) not only protected against metastases in a murine fibrosarcoma model but also led to increased survival rates. nih.gov

Assessment of Immune Cell Infiltration and Activity in Animal Models

In conjunction with anti-tumor studies, the impact of the CRP peptide (174-185) on the immune system has been assessed in animal models. A key finding is the activation of macrophages in mice treated with a CRP-peptide/liposome combination. Specifically, lung macrophages from these mice exhibited enhanced secretion of Tumor Necrosis Factor-alpha (TNF-α). nih.gov This suggests that the anti-tumor effects of the (174-185) peptide may be mediated, at least in part, by the stimulation of immune cell activity. The study noted no apparent effect on interferon secretion. nih.gov

The broader context of CRP's role in the tumor microenvironment involves the modulation of various signaling molecules in macrophages and monocytes, which contributes to tumor development and the immune response. nih.gov While CRP can interact with various immune cell receptors to initiate signaling cascades, the specific impact of the 174-185 fragment on immune cell infiltration requires further detailed investigation. nih.gov

Conceptual Frameworks and Research Perspectives for C Reactive Protein 174 185

C-Reactive Protein (174-185) as a Biological Response Modifier in Host Defense

The specific bioactivities of the CRP (174-185) peptide position it as a significant biological response modifier, a substance that can alter the body's response to diseases such as cancer and inflammation. novoprolabs.comhongtide.com While the parent CRP molecule is a known modulator of host defense, its fragmentation into smaller peptides like 174-185 appears to unlock more specialized regulatory functions. nih.govmdpi.comfrontiersin.org

The peptide's role in host defense is particularly evident in its ability to modulate the inflammatory cascade. novoprolabs.com By inhibiting neutrophil chemotaxis, CRP (174-185) can help regulate the infiltration of these leukocytes into sites of inflammation. aai.org This is a crucial mechanism, as excessive neutrophil accumulation can lead to tissue damage. The generation of such peptides at an inflammatory site could therefore represent a negative feedback loop to control the extent of the immune response. aai.org

Moreover, its capacity to enhance the tumoricidal functions of macrophages suggests it can modify the host's defense mechanisms against cancer. hongtide.comneo-biotech.combachem.com This activity, coupled with its immunomodulatory effects, has led to its investigation as a potential therapeutic agent in cancer therapy. novoprolabs.comhongtide.com The peptide's ability to stimulate the release of soluble IL-6 receptors further underscores its role as a biological response modifier. nih.gov By influencing the availability of sIL-6R, the peptide can affect IL-6 mediated inflammatory events, which are central to the acute phase response and chronic inflammatory conditions. nih.gov

Theoretical Models of C-Reactive Protein (CRP) Fragmentation and Peptide Generation at Inflammatory Sites

The generation of biologically active peptides like CRP (174-185) is predicated on the fragmentation of the parent CRP molecule at sites of inflammation. nih.gov The circulating form of CRP is a stable, non-covalently associated pentamer (pCRP). frontiersin.org However, at local sites of tissue injury and inflammation, pCRP is known to undergo a conformational change and can dissociate into a monomeric isoform (mCRP). frontiersin.orgfrontiersin.orgimrpress.com This process is a critical step that is thought to precede or accompany proteolytic cleavage. nih.gov

Several theoretical and evidence-based models explain how CRP fragmentation occurs:

Environmental Triggers: The microenvironment at an inflammatory site is characterized by conditions that can destabilize the pentameric structure of CRP. These include low pH, the presence of urea, and exposure to lipids on the membranes of activated or damaged cells, such as activated platelets and necrotic cells. frontiersin.org

Enzymatic Cleavage: A key model proposes that enzymes released by immune cells at the inflammatory locus are responsible for the proteolytic cleavage of CRP. Specifically, neutrophil-derived lysosomal enzymes have been shown to hydrolyze CRP, yielding soluble, biologically active peptides. aai.org Research has demonstrated that incubating purified CRP with activated neutrophils generates CRP-derived peptides that possess inhibitory effects on chemotaxis, mirroring the activity of synthetic peptides like CRP (174-185). aai.org

Non-Proteolytic Reorganization: The initial step in many models is a non-proteolytic structural reorganization of pCRP into the less stable mCRP isoform. nih.govfrontiersin.org This conformational change exposes new sites on the protein, making it more susceptible to enzymatic degradation and liberating its pro-inflammatory potential. frontiersin.org This dissociation is considered a crucial prerequisite for the generation of active peptide fragments. nih.gov

A proposed model suggests that the process begins with pCRP binding to activated monocytes, followed by its release on microvesicles where it dissociates into mCRP, which can then be acted upon by local proteases. mdpi.com

Implications for Modulating Leukocyte Recruitment and Inflammatory Resolution

The bioactivities of the CRP (174-185) peptide have significant implications for the regulation of leukocyte recruitment and the subsequent resolution of inflammation. The controlled trafficking of leukocytes, particularly neutrophils, is essential for an effective immune response, but their excessive or prolonged presence can cause significant tissue damage. frontiersin.org

The primary mechanism by which CRP (174-185) modulates leukocyte recruitment is through the direct inhibition of neutrophil chemotaxis. aai.org Research findings indicate that this peptide, along with another fragment (residues 191-205), significantly inhibits the migration of neutrophils toward key chemoattractants like IL-8 and FMLP. aai.org This suggests that the generation of these peptides at an inflammatory focus serves as a localized braking mechanism on further neutrophil influx, thereby preventing an escalation of the inflammatory state. frontiersin.org

Table 2: Effect of Synthetic CRP Peptides on Neutrophil Chemotaxis

| CRP Peptide Fragment | Chemotaxin | Inhibition of Chemotactic Response | Reference(s) |

|---|---|---|---|

| Residues 174-185 | IL-8 (1 nM) | Significant Inhibition | aai.org |

| Residues 174-185 | FMLP (10 nM) | Significant Inhibition | aai.org |

| Residues 191-205 | IL-8 (1 nM) | Significant Inhibition | aai.org |

| Residues 27-38 | IL-8 (1 nM) / FMLP (10 nM) | Weak chemotactic activity (no inhibition) | aai.org |

Data derived from studies exposing neutrophils to peptides before testing chemotactic response.

By limiting neutrophil recruitment, CRP (174-185) contributes directly to the resolution phase of inflammation. frontiersin.org This is further supported by its ability to induce L-selectin shedding and stimulate sIL-6R production. nih.gov The shedding of L-selectin can reduce the ability of leukocytes to adhere to the endothelium, a critical step in their migration from the bloodstream into tissues. The increased availability of sIL-6R can modulate IL-6 signaling, which plays a complex role in both pro- and anti-inflammatory processes. nih.gov Together, these actions suggest that the fragmentation of CRP into peptides like 174-185 is not merely a degradation process but a functional switch that helps to actively wind down the acute inflammatory response and prevent chronic inflammation. aai.orgfrontiersin.org

Future Directions in C Reactive Protein 174 185 Research

Identification of Specific Receptors and Binding Partners for C-Reactive Protein (174-185)

A critical next step in understanding the biological role of C-Reactive Protein (174-185) is the definitive identification of its specific cellular receptors and binding partners. While the full C-Reactive Protein (CRP) is known to interact with a variety of receptors, including Fc gamma receptors (FcγRs) and Toll-like receptors (TLRs), it is not yet confirmed whether the 174-185 peptide fragment shares these binding sites or possesses its own unique set of interactors. biomolther.orgbiomolther.orgnih.gov

Research into the full CRP molecule has established that its binding to Fcγ receptors can trigger the release of pro-inflammatory cytokines. researchgate.net Furthermore, interactions have been noted with phosphocholine (B91661) on the surface of pathogens and damaged cells, as well as with components of the complement system like C1q. nih.govwikipedia.org However, the function of the CRP (174-185) peptide appears distinct and may be dependent on its conformation and local environment. Future research must focus on techniques such as affinity chromatography, co-immunoprecipitation, and yeast two-hybrid screening to isolate and identify proteins that directly bind to the CRP (174-185) sequence. Elucidating these primary interaction points is fundamental to mapping the peptide's mechanism of action.

Advanced Mechanistic Studies on Downstream Signaling Cascades

Following the identification of its binding partners, advanced mechanistic studies are required to delineate the downstream signaling cascades initiated by CRP (174-185). The full CRP protein is known to activate several major signaling pathways, including the mitogen-activated protein kinase (MAPK) and PI3K/AKT pathways, which regulate inflammation, cell survival, and proliferation. biomolther.orgbiomolther.org

For the CRP (174-185) peptide, initial studies in murine models suggest its activity is mediated through immune cells, particularly macrophages. frontiersin.org In these preclinical models, the administration of CRP (174-185) in a liposomal formulation led to enhanced secretion of Tumor Necrosis Factor-alpha (TNF-α) by lung macrophages. frontiersin.org It was also observed to influence the production of Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6) by human monocytes in culture, with the response varying based on the dose. frontiersin.org These findings indicate an immunomodulatory role, but the specific intracellular pathways within these cells that are triggered by the peptide remain to be fully characterized. Future research should employ phosphoproteomics, kinase activity assays, and genetic knockdown experiments (e.g., using siRNA or CRISPR) to map the precise signaling networks that are activated or inhibited upon receptor engagement by CRP (174-185).

Investigation into Potential Therapeutic Applications of C-Reactive Protein (174-185) in Modulating Immune Responses

The immunomodulatory effects of CRP (174-185) suggest its potential as a therapeutic agent. Research has highlighted its anti-tumor activity, particularly when its delivery is optimized. Studies have shown that the peptide, when administered alone, is ineffective; however, when incorporated into liposomes, it demonstrates significant anti-tumor and anti-metastatic effects in murine models. frontiersin.org

This liposomal formulation of CRP (174-185) was found to inhibit lung metastasis of the T241 fibrosarcoma in mice. frontiersin.org The mechanism appears to involve the activation of macrophages, distinguishing its action from that of natural killer (NK) cells or lymphokine-activated killer (LAK) cells. frontiersin.org The ability of the peptide to selectively modulate monocyte and macrophage activity presents a promising therapeutic strategy. Future investigations should focus on refining delivery systems to enhance bioavailability and target specificity, and on exploring the peptide's efficacy in models of other diseases where macrophage activity is a key pathological driver.

Exploration of C-Reactive Protein (174-185) in the Context of Diverse Inflammatory and Immunological Disorders (excluding clinical human trials)

Building on the initial findings in oncology, the exploration of CRP (174-185) in a wider range of inflammatory and immunological disorders is a logical future direction. Its ability to modulate cytokine production from monocytes and macrophages suggests it could play a role in conditions characterized by chronic or dysregulated inflammation. frontiersin.org

Preclinical research provides a foundation for this exploration. The demonstrated anti-tumor activity in a murine fibrosarcoma model is a key finding. frontiersin.org Future non-human, preclinical studies should investigate the effects of CRP (174-185) in models of autoimmune diseases, such as rheumatoid arthritis or systemic lupus erythematosus, where macrophage and cytokine activity are central to pathology. nih.gov It would also be valuable to explore its role in the context of infectious diseases, where the parent CRP molecule is known to be a key component of the acute phase response. researchgate.net These studies will be crucial for determining the broader therapeutic potential of this specific peptide fragment.

Data Tables

Table 1: Summary of Preclinical Research on C-Reactive Protein (174-185)

| Model System | Formulation | Key Findings | Implicated Cell Types | Cytokine Modulation | Reference |

| Murine Fibrosarcoma (T241) | Peptide/Liposome | Inhibition of lung metastasis | Macrophages | Enhanced TNF-α secretion from lung macrophages | frontiersin.org |

| Human Monocytes (in culture) | Peptide | Dose-dependent regulation of cytokine secretion | Monocytes | Increased IL-1β and IL-6; varied effect on TNF-α | frontiersin.org |

Q & A

Q. What are the key considerations for handling and storing CRP (174-185) in experimental settings?

CRP (174-185) is sensitive to temperature and moisture. Store lyophilized powder at -20°C for long-term stability, and reconstituted solutions at -80°C to prevent degradation. Avoid freeze-thaw cycles, as repeated temperature fluctuations can compromise bioactivity. Use anhydrous solvents (e.g., sterile PBS) to reconstitute the peptide, and perform aliquotting under inert gas to minimize oxidation .

Q. How should researchers design in vitro assays to evaluate the tumoricidal activity of CRP (174-185)?

Standardize monocyte/macrophage isolation protocols (e.g., density gradient centrifugation) and validate cell viability (>95%) before treatment. Use co-culture systems with tumor cell lines (e.g., MCF-7 for breast cancer) and measure cytotoxicity via LDH release or Annexin V/PI staining. Include controls for baseline macrophage activity (e.g., untreated cells) and validate specificity using CRP knockout models or neutralizing antibodies .

Q. What biochemical parameters should be monitored when studying CRP (174-185) in animal models?

Track acute-phase proteins (e.g., fibrinogen, serum amyloid A), inflammatory cytokines (IL-6, TNF-α), and liver enzymes (ALT, AST) to assess systemic inflammation. For anti-tumor studies, measure tumor volume, apoptosis markers (e.g., caspase-3), and immune cell infiltration via flow cytometry .

Advanced Research Questions

Q. How can discrepancies in reported molecular weights (1276.48 vs. 1336.53 Da) for CRP (174-185) be resolved?

The variation likely stems from differences in salt forms (e.g., acetate vs. free base) or post-translational modifications. Use mass spectrometry to confirm the molecular weight of the specific batch. Cross-reference supplier documentation with peer-reviewed data to identify batch-specific modifications .

Q. What mechanisms underlie the anti-tumor effects of CRP (174-185), and how do they differ from full-length CRP?

CRP (174-185) lacks the pentraxin domain of full-length CRP but retains binding sites for Fcγ receptors on macrophages, enhancing phagocytosis. Unlike full-length CRP, which promotes pro-inflammatory cytokine release, the fragment selectively activates tumoricidal pathways (e.g., ROS production) without systemic inflammation. Validate mechanisms using phosphoproteomics to map signaling pathways (e.g., NF-κB vs. STAT3) .

Q. How do genetic polymorphisms in CRP influence experimental outcomes in fragment-based studies?

SNPs in the CRP promoter (e.g., rs1205, rs3091244) affect baseline CRP levels. Genotype human-derived monocytes/macrophages using TaqMan assays and stratify results by haplotype. For animal studies, use CRISPR-edited models to mimic human polymorphisms and assess fragment efficacy across genetic backgrounds .

Q. What statistical approaches are recommended for analyzing contradictory data on CRP (174-185) across studies?

Apply meta-analytic frameworks (e.g., random-effects models) to account for heterogeneity in study designs. Use subgroup analyses to identify confounding variables (e.g., storage conditions, cell lines). For preclinical data, leverage Bayesian hierarchical models to quantify uncertainty in anti-tumor effect sizes .

Q. How can researchers integrate CRP (174-185) with other biomarkers (e.g., fibrinogen, albumin) in disease models?

Develop multiplex assays (e.g., Luminex) to measure CRP (174-185) alongside fibrinogen, albumin, and cytokines in serum or tissue lysates. Use machine learning (e.g., LASSO regression) to identify biomarker clusters predictive of therapeutic response. In cardiovascular studies, calculate ratios like CRP/albumin to refine risk stratification .

Methodological Guidance

- Assay Standardization: Calibrate ELISA kits against WHO reference materials (e.g., ER-DA470k) to ensure cross-study comparability .

- Contradiction Mitigation: Replicate experiments using fragments from multiple suppliers and validate activity via functional assays (e.g., macrophage activation) .

- Translational Design: Combine in vitro mechanistic studies with longitudinal animal models to assess long-term efficacy and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.